2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclohexylsulfanyl group, a triazolopyridazine core, and a difluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the cyclohexylsulfanyl group and the difluorophenylacetamide moiety. Key reagents and conditions used in these steps include:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper.
Introduction of the Cyclohexylsulfanyl Group: This step typically involves a nucleophilic substitution reaction where a cyclohexylthiol is introduced to the triazolopyridazine core.
Attachment of the Difluorophenylacetamide Moiety: This step involves the acylation of the intermediate compound with a difluorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different reduced forms.
Substitution: The difluorophenylacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide
- 2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-ethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-difluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenylacetamide moiety, in particular, may enhance its biological activity and specificity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O2S/c20-14-7-6-12(10-15(14)21)22-17(27)11-25-19(28)26-16(23-25)8-9-18(24-26)29-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMBEBICUFSYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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